molecular formula C16H12Cl3N3O2S B4366487 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4366487
M. Wt: 416.7 g/mol
InChI Key: HADDFBPWWWMBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as DCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCB is a sulfonamide compound that contains a pyrazole ring and two chlorine atoms.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has anti-inflammatory effects and can reduce the severity of inflammation in animal models.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several advantages for lab experiments, such as its high purity and stability. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One direction is the development of new derivatives of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide with improved properties such as increased solubility and potency. Another direction is the study of the mechanism of action of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in more detail to better understand its effects on cells. Additionally, the potential applications of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in other fields such as material science and agriculture should be further explored. Overall, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has significant potential for various applications and warrants further investigation.

Scientific Research Applications

2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In agriculture, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential building block for the synthesis of new materials due to its unique chemical structure.

properties

IUPAC Name

2,5-dichloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O2S/c17-12-5-6-15(19)16(7-12)25(23,24)21-13-8-20-22(10-13)9-11-3-1-2-4-14(11)18/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDFBPWWWMBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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